molecular formula C7H9BrN2O B1524875 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1311569-68-2

2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1524875
CAS No.: 1311569-68-2
M. Wt: 217.06 g/mol
InChI Key: ZWFRPARVZXQLOV-UHFFFAOYSA-N
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Description

“2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one” is a chemical compound with the CAS Number 1311569-68-2 . It has a molecular weight of 217.06 and a molecular formula of C7H9BrN2O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom attached to the second carbon of an ethanone group. The first carbon of the ethanone group is attached to a 1,3-dimethyl-1H-pyrazol-4-yl group .


Physical and Chemical Properties Analysis

“this compound” has a predicted density of 1.54±0.1 g/cm3 and a predicted boiling point of 284.4±25.0 °C . The compound also has a predicted flash point of 125.8±23.2 °C .

Scientific Research Applications

Proton Transfer and Photoreactions in Derivatives

Studies on derivatives of the pyrazol-5-yl)pyridine (PPP) class, including those with bromo substitutions, have shown these compounds can undergo various photoreactions, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes are evidenced by dual luminescence and irreversible kinetic coupling, highlighting the compound's relevance in studies of photophysics and photochemistry (Vetokhina et al., 2012).

Formation and Characterization of Palladium(II) Chalcogenolates

Bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide have been synthesized and reacted with palladium(II) to form chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes have been utilized as precursors for synthesizing palladium chalcogenide nanoparticles, which are of interest for their potential applications in materials science and nanotechnology (Sharma et al., 2015).

Intermolecular Interactions in Antipyrine-like Derivatives

The synthesis and characterization of new antipyrine derivatives, including those with bromo substitutions, have provided insights into the intermolecular interactions within their structures. These studies include Hirshfeld surface analysis and DFT calculations, which are essential for understanding the compound's crystal packing and stabilization energies. Such research aids in the development of new pharmaceuticals and materials science applications (Saeed et al., 2020).

Nickel(II) Complexes in Ethylene Oligomerization

Nickel(II) complexes bearing pyrazolylpyridines, including those with bromo substitutions, have shown effectiveness as catalysts in ethylene oligomerization. These studies demonstrate the potential for such complexes in industrial applications, particularly in the production of butenes and other oligomers (Nyamato et al., 2016).

Properties

IUPAC Name

2-bromo-1-(1,3-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5-6(7(11)3-8)4-10(2)9-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFRPARVZXQLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311569-68-2
Record name 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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